1,1,2,2-Tetrafluoro-5-(methylamino)hex-4-en-3-one
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Overview
Description
1,1,2,2-Tetrafluoro-5-(methylamino)hex-4-en-3-one is a fluorinated organic compound with the molecular formula C7H10F4NO. This compound is characterized by the presence of four fluorine atoms, a methylamino group, and a hex-4-en-3-one backbone. Fluorinated compounds are known for their unique chemical properties, including high stability and reactivity, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrafluoro-5-(methylamino)hex-4-en-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable hex-4-en-3-one derivative using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions, including low temperatures and inert atmosphere, to ensure selective fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can also be employed to achieve high purity and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrafluoro-5-(methylamino)hex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, where nucleophiles like hydroxide (OH-) or alkoxide (RO-) replace fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or alkoxylated derivatives.
Scientific Research Applications
1,1,2,2-Tetrafluoro-5-(methylamino)hex-4-en-3-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrafluoro-5-(methylamino)hex-4-en-3-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may inhibit or activate enzymes, receptors, or ion channels, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoro-N,N-dimethylethylamine: A fluorinated amine with similar structural features but different functional groups.
1,1,2,2-Tetrafluoroethane: A simple fluorinated hydrocarbon used as a refrigerant and propellant.
1,1,2,2-Tetrafluoro-5-sulfanylhept-4-en-3-one: A related compound with a sulfanyl group instead of a methylamino group.
Uniqueness
1,1,2,2-Tetrafluoro-5-(methylamino)hex-4-en-3-one is unique due to its specific combination of fluorine atoms and a methylamino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
92676-68-1 |
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Molecular Formula |
C7H9F4NO |
Molecular Weight |
199.15 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-5-(methylamino)hex-4-en-3-one |
InChI |
InChI=1S/C7H9F4NO/c1-4(12-2)3-5(13)7(10,11)6(8)9/h3,6,12H,1-2H3 |
InChI Key |
XWHAZVHGDGAGJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(C(F)F)(F)F)NC |
Origin of Product |
United States |
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